molecular formula C21H14 B3049061 9h-Indeno[2,1-c]phenanthrene CAS No. 192-87-0

9h-Indeno[2,1-c]phenanthrene

Cat. No.: B3049061
CAS No.: 192-87-0
M. Wt: 266.3 g/mol
InChI Key: FMBIUNYFMCJJEE-UHFFFAOYSA-N
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Description

9H-Indeno[2,1-c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 and an average molecular mass of 266.34 g/mol . This compound is provided as a high-purity standard for research purposes only. It is a valuable compound in environmental and analytical chemistry, particularly in the study of oxygenated PAHs (OPAHs). Research into related phenanthrene derivatives, such as phenanthrene quinones, has shown their significance in investigating oxidative stress and lipid peroxidation in biological systems, providing insights into the mechanisms of PAH-induced carcinogenesis . As such, this compound serves as an important chemical standard for scientists studying PAH metabolism, environmental exposure biomarkers, and the generation of reactive oxygen species (ROS). This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Always refer to the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-3-7-18-14(5-1)9-10-15-11-12-17-13-16-6-2-4-8-19(16)21(17)20(15)18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBIUNYFMCJJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C4=C(C=C2)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172755
Record name 9H-Indeno(2,1-c)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192-87-0
Record name 9H-Indeno(2,1-c)phenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-c)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9h Indeno 2,1 C Phenanthrene and Its Derivatives

Conventional and Advanced Approaches to Indenophenanthrene Scaffolds

The construction of the indenophenanthrene core, a class of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), relies on both established and cutting-edge synthetic protocols. These methods focus on the efficient assembly of the fused-ring system.

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful strategy for the synthesis of polycyclic aromatic hydrocarbons. numberanalytics.comnih.gov This approach involves the reaction of a diene with a dienophile to form a new six-membered ring, which can then be aromatized. numberanalytics.com In the context of Indeno-PAH synthesis, this method allows for the fusion of new aromatic rings onto a pre-existing indene (B144670) core or the construction of the entire framework from smaller precursors. nih.gov A notable advanced strategy involves a sequential cyclization/π-extension where stannoles, acting as stable diene equivalents, undergo a [4+2] cycloaddition/aromatization cascade with arynes. nih.gov This modular approach significantly broadens the scope of PAHs that can be synthesized. nih.gov

Many syntheses of PAHs, including indenophenanthrenes, proceed via partially saturated carbocyclic intermediates. nih.gov The final and critical step in these pathways is an oxidative dehydrogenation to achieve the fully aromatic system. nih.govnoah.nrw Palladium-catalyzed aerobic oxidative dehydrogenation is an effective modern technique for converting cyclohexene (B86901) precursors into substituted aromatic compounds. nih.gov This method offers a complementary strategy to traditional cross-coupling reactions and can be combined with classical transformations like Diels-Alder cycloadditions to build the initial carbocyclic core. nih.gov Another approach involves using mixed addenda heteropoly acids, such as H₅PMo₁₀V₂O₄₀, which can catalytically dehydrogenate cyclic dienes to their corresponding aromatic derivatives in the presence of molecular oxygen. noah.nrw The process is believed to occur through successive one-electron transfers and proton abstractions from the substrate to the heteropoly acid. noah.nrw

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, providing a powerful methodology for synthesizing complex organic molecules from pharmaceuticals to materials. eie.grmdpi.com These reactions, often named after their pioneers like Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira, are typically based on palladium catalysts, although other metals are also used. eie.gr A key area of development in this field is expanding the range of coupling partners. nih.gov Recently, diazo compounds have been established as effective nucleophilic partners in C-C bond formation, a process that involves the generation of a metal carbene intermediate followed by migratory insertion. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. harvard.edu This reaction is a powerful method for creating biaryl linkages and has been specifically applied to the synthesis of indenophenanthrene derivatives. harvard.eduresearchgate.net For instance, fluorescent blue-emitting materials based on indenophenanthrene have been synthesized using the Suzuki coupling reaction. researchgate.net The general mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetallation with a boronate species (formed by activating the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. harvard.eduorganic-chemistry.org

Table 1: Conceptual Representation of Suzuki Coupling for Indenophenanthrene Synthesis

Component 1 (Electrophile)Component 2 (Nucleophile)Catalyst SystemCoupled Product
Halogenated Indenophenanthrene PrecursorArylboronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted Indenophenanthrene
Indenophenanthrene Boronic AcidAryl HalidePd(0) catalyst (e.g., Pd(OAc)₂/Ligand), BaseAryl-substituted Indenophenanthrene

Annulation, the process of building a new ring onto a molecule, can be achieved through reactions involving activated intermediates. Transition-metal-catalyzed annulations that proceed via the activation of C(sp³)-H bonds are a prominent example. nih.gov These reactions can form various ring sizes, such as γ-lactams from amides and acrylates, through a process involving C-H bond activation to form a palladacycle intermediate, followed by coupling with the reaction partner. nih.gov

An expedient and efficient method for synthesizing the indenophenanthrene skeleton involves an Iron(III)-catalyzed double annulation of 2-alkynyl biaryls. researchgate.netresearchgate.net This strategy provides a regioselective route to a variety of 13-aryl-13H-indeno[1,2-l]phenanthrene derivatives from readily available starting materials under mild conditions, achieving high to excellent yields. researchgate.netresearchgate.net The reaction is initiated by the activation of an acetal. researchgate.net Iron(III) salts, being inexpensive and environmentally benign, offer an attractive alternative to more traditional noble metal catalysts. bohrium.com The proposed mechanism for similar iron-catalyzed reactions often involves the formation of a key acyl imine intermediate stabilized by the iron catalyst. bohrium.com

Table 2: Research Findings on Iron(III)-Catalyzed Double Annulation for Indenophenanthrene Synthesis

FeatureDescriptionReference
Reaction Type Double Annulation researchgate.net
Catalyst Iron(III) salts (e.g., Fe(OTf)₃) researchgate.net
Starting Materials 2-Alkynyl biaryls and acetals researchgate.netresearchgate.net
Product Class 13-Aryl-13H-indeno[1,2-l]phenanthrene derivatives researchgate.net
Key Advantages Simple, efficient, regioselective, mild conditions, high to excellent yields researchgate.netresearchgate.net
Proposed Initiation Activation of acetal researchgate.net

Gold(I)-Catalyzed Cyclization Routes for Phenanthrene-Based Polycycles

Gold(I)-catalyzed cyclization reactions offer a direct pathway to phenanthrene-based polycyclic compounds. researchgate.netoregonstate.eduuah.es This method typically involves the use of o-alkenyl-o'-alkynylbiaryls as precursors. In the presence of a gold(I) catalyst, these precursors undergo cyclization to form the phenanthrene (B1679779) core. researchgate.netoregonstate.eduuah.es The reaction can be influenced by the presence of external or internal nucleophiles. For instance, the addition of alcohols can lead to the formation of functionalized dihydrophenanthrenes. researchgate.netoregonstate.eduresearchgate.net

A key aspect of this methodology is the ability to construct the phenanthrene moiety in a controlled manner, which is a critical step in the total synthesis of certain natural products. researchgate.net The nature of the substituents on the alkyne portion of the precursor plays a significant role in determining the structure of the final product. researchgate.net For example, aryl substituents at the triple bond can act as internal nucleophiles, leading to the formation of benzo[b]triphenylenes. oregonstate.eduuah.esresearchgate.net This method has been successfully applied to the synthesis of various phenanthrene-based polycyclic aromatic hydrocarbons (PAHs). researchgate.net

The versatility of gold(I) catalysis is further demonstrated in its application to the stereoselective synthesis of related polycyclic structures, such as indeno[1,2-b]thiochromene derivatives. nih.gov This involves a cascade process that proceeds through a cyclopropyl (B3062369) gold carbene intermediate. nih.gov

Oxidative Tandem Spirocyclization and 1,2-Aryl Migration for π-Extended PAHs

An efficient method for constructing extended polycyclic aromatic hydrocarbons (PAHs) involves an oxidative tandem spirocyclization and 1,2-aryl migration. nih.govthieme-connect.com This synthetic strategy has been successfully employed to create a variety of structurally diverse extended PAHs. nih.govresearchgate.net The process is typically initiated by the selective single-electron oxidation of an alkene moiety in a precursor molecule, such as o-biphenylyl-substituted methylenefluorenes. nih.govresearchgate.net

This oxidation can be achieved using systems like a CuCl catalyst with PhCO₃tBu or DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in the presence of trifluoroacetic acid. nih.govthieme-connect.comresearchgate.net The initial oxidation leads to a tandem process of spirocyclization followed by a 1,2-aryl migration, ultimately forming the extended PAH structure. nih.govresearchgate.netresearchgate.net This methodology has proven effective for synthesizing functionalized dibenzo[g,p]chrysenes and other complex PAHs. nih.govresearchgate.net The reaction design is often inspired by the principle that the alkene moiety possesses a higher electron density compared to other parts of the molecule, making it the preferred site for the initial oxidation. researchgate.net

Electrochemical Synthesis and Controlled Deposition of Indeno-PAH Films

Electrochemical methods provide a one-step approach to both synthesize and deposit thin films of polycyclic aromatic hydrocarbons (PAHs), including those with an indenophenanthrene core. chemistryviews.orgfigshare.comx-mol.com This technique is particularly valuable because traditional solution-based methods are often hindered by the low solubility of PAHs, and vacuum deposition is typically limited to smaller molecules. chemistryviews.org

The process involves the use of oligophenyl precursors, which are electrochemically oxidized at an anode, commonly made of indium tin oxide (ITO). chemistryviews.org This oxidation leads to the formation of a fully conjugated, planar π-system. chemistryviews.org The resulting PAH is less soluble and deposits onto the anode, forming a thin film. chemistryviews.org This method allows for the creation of high-quality PAH thin films with controllable thickness and doping levels. chemistryviews.orgfigshare.comx-mol.com

Recent advancements have even enabled the electrochemical deposition of single-crystalline nanorod PAH films. d-nb.info By controlling the electrochemical conditions, such as the potential, scan rate, and electrolyte, it is possible to influence the film's morphology, including the size and orientation of the nanostructures. d-nb.info

Strategies for Functionalization and Structural Diversification of Indenophenanthrenes

The ability to functionalize and structurally diversify indenophenanthrenes is crucial for tuning their properties for specific applications.

Challenges and Advances in Selective Functionalization

Selective functionalization of polycyclic aromatic hydrocarbons like phenanthrene and its derivatives presents a significant challenge due to the multiple reactive sites. rsc.org However, advances have been made in achieving regioselective functionalization. For instance, iron(III)-catalyzed double annulations of 2-alkynyl biaryls provide an efficient and regioselective route to 13-aryl-13H-indeno[1,2-l]phenanthrene derivatives from readily available starting materials under mild conditions. researchgate.netacs.org

Another approach involves the use of gold(I) catalysis, which has been shown to be effective in the annulation of 1,8-dialkynylnaphthalenes to produce indenophenalene derivatives in moderate to high yields. d-nb.info The reaction pathway can vary depending on the substrate, proceeding either through vinyl cation intermediates or a dual gold catalysis mechanism. d-nb.info Furthermore, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed for the stereoselective construction of functionalized indene scaffolds. nih.gov

Heteroatom Incorporation and Doping (e.g., Boron-Doped Indeno-PAHs)

The incorporation of heteroatoms, such as boron, into the framework of polycyclic aromatic hydrocarbons is a powerful strategy for tuning their electronic and photophysical properties. semanticscholar.orgnih.govtu-dresden.dersc.org Boron-doped PAHs (B-PAHs) have garnered significant interest for their potential applications in organic electronics. semanticscholar.orgnih.govtu-dresden.de

Synthetic routes to B-PAHs often involve intramolecular electrophilic C-H borylation or the reaction of BBr₃ with appropriately substituted alkynes. semanticscholar.orgnih.gov These methods can lead to fully fused B-PAHs with planar geometries, which enhances their chemical stability and π-stacking ability. semanticscholar.org Some synthetic strategies even allow for the creation of amphiphilic derivatives with hydrophilic side chains. semanticscholar.org The resulting B-PAHs often exhibit intense fluorescence and can have low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, making them attractive for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govtu-dresden.de Recent research has also focused on the post-functionalization of doubly boron-doped PAHs to create more complex structures, including helical B-PAHs. rsc.org

Regioselectivity and Stereochemical Control in Indenophenanthrene Synthesis

Regioselectivity, the control of the region of a molecule where a chemical reaction occurs, is a critical aspect of synthesizing complex molecules like indenophenanthrenes. wikipedia.org In the context of indenophenanthrene synthesis, achieving high regioselectivity means that a specific isomer is formed preferentially over others. researchgate.netacs.org For example, iron(III)-catalyzed double annulation reactions have been shown to be highly regioselective in producing specific indenophenanthrene derivatives. researchgate.netacs.org Nickel-catalyzed Larock annulations also provide excellent regioselectivity in the synthesis of indenones, which can be precursors to indenophenanthrenes. rsc.org

Stereochemical control, which governs the three-dimensional arrangement of atoms, is also of paramount importance, particularly when creating chiral molecules. rsc.org In the synthesis of indenophenanthrene-related structures, stereochemical control has been demonstrated in gold(I)-catalyzed cascade reactions for the synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. nih.gov These reactions proceed stereoselectively, leading to specific enantiomers when chiral ligands are used with the gold(I) catalyst. nih.gov The development of methods that allow for both high regioselectivity and stereochemical control is essential for accessing specific isomers of functionalized indenophenanthrenes with desired properties. nih.gov

Spectroscopic Characterization of Indenophenanthrenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like 9h-Indeno[2,1-c]phenanthrene, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the fused ring system.

Table 1: Representative ¹H NMR Data for a Related Indenophenanthrene Derivative

CompoundProtonChemical Shift (δ, ppm)Multiplicity
13H-indeno[1,2-l]phenanthren-13-oneAromatic H9.19 – 9.14m
Aromatic H8.61d
Aromatic H8.51d
Aromatic H7.92d
Aromatic H7.74 – 7.68m

Source: rsc.org (Note: This data is for a related compound and serves as an illustrative example.)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The methylene (B1212753) carbon at the 9-position would appear at a higher field (lower δ value) compared to the sp² hybridized aromatic carbons.

Specific ¹³C NMR data for this compound is not available in the provided search results. However, for the related 13H-indeno[1,2-l]phenanthren-13-one, carbon signals are observed at δ 131.44, 131.25, 129.63, 129.45, 128.95, 127.88, 126.67, 126.65, 125.83, 125.78, 123.69, 123.13, 122.81, and 122.75 ppm. rsc.org In other phenanthrene (B1679779) derivatives, aromatic carbon signals are typically found between δ 120 ppm and 135 ppm. academie-sciences.fr

Table 2: Representative ¹³C NMR Data for a Related Indenophenanthrene Derivative

CompoundChemical Shift (δ, ppm)
13H-indeno[1,2-l]phenanthren-13-one131.44, 131.25, 129.63, 129.45, 128.95, 127.88, 126.67, 126.65, 125.83, 125.78, 123.69, 123.13, 122.81, 122.75

Source: rsc.org (Note: This data is for a related compound and serves as an illustrative example.)

Proton NMR Spectroscopy (¹H NMR)

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₂₁H₁₄), the expected molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

While a direct mass spectrum for this compound was not found, analysis of a related compound, 13H-indeno[1,2-l]phenanthren-13-one, by electrospray ionization (ESI) HRMS showed a calculated mass that was in close agreement with the found mass, confirming its elemental composition. rsc.org The fragmentation pattern in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner. For polycyclic aromatic hydrocarbons, the molecular ion peak is often the most intense peak in the spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H and C=C bonds. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The CH₂ group at the 9-position would exhibit C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹. Although a specific FTIR spectrum for this compound is not available, the IR spectrum of a related indenophenanthrene derivative showed bands at 3077, 2949, 2916, 2860, and 1433 cm⁻¹. rsc.org

Raman Spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. For centrosymmetric molecules, some vibrational modes may be Raman active but IR inactive, and vice versa. The Raman spectrum of this compound would also be expected to show prominent bands corresponding to the aromatic ring vibrations.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like polycyclic aromatic hydrocarbons.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of its extended π-electron system. Phenanthrene itself has characteristic absorption bands, and the fusion of the indeno ring system would be expected to cause a bathochromic (red) shift in the absorption maxima.

Fluorescence Spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many polycyclic aromatic hydrocarbons are highly fluorescent. The fluorescence spectrum of this compound would provide information about its emission properties, including the wavelength of maximum emission and the quantum yield. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). For instance, some helical dispiroindeno[2,1-c]fluorenes exhibit fluorescence emission maxima in the range of 351–428 nm with high quantum yields. nih.gov

Theoretical and Computational Investigations of 9h Indeno 2,1 C Phenanthrene Systems

Quantum Chemical Methodologies

A variety of quantum chemical methodologies are employed to investigate indenophenanthrene systems, with Density Functional Theory (DFT) and Molecular Orbital Theory being particularly prominent.

Density Functional Theory (DFT) is a widely used computational method for predicting and analyzing the electronic properties of molecules. nih.gov It is based on the principle that the ground-state electron density of a system uniquely determines its properties. taylor.eduwikipedia.org DFT calculations are instrumental in understanding the structure, bonding, and reactivity of complex molecules like 9H-Indeno[2,1-c]phenanthrene. nih.govresearchgate.net Different functionals can be employed within DFT to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. taylor.eduaps.org The choice of functional and basis set is crucial for obtaining accurate results that align with experimental data. taylor.edu

Molecular Orbital (MO) Theory provides a framework for understanding the electronic structure of molecules in terms of the spatial distribution and energy of their orbitals. nih.gov It describes how atomic orbitals combine to form molecular orbitals, which are then populated by electrons. This theory is fundamental to explaining the electronic transitions and reactivity of conjugated systems like indenophenanthrenes. Key concepts from MO theory, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the analysis of these compounds.

Analysis of Electronic Structure and Energetics in Indenophenanthrenes

Computational methods are crucial for analyzing the intricate electronic landscapes of indenophenanthrenes.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. libretexts.orgimperial.ac.uk The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. libretexts.org The energy difference between these two orbitals is known as the HOMO-LUMO gap . wikipedia.org

The size of the HOMO-LUMO gap is a critical parameter for predicting the stability and electronic properties of a molecule. wikipedia.org A smaller gap generally indicates higher reactivity and lower stability. wikipedia.org For indenophenanthrene systems, the HOMO-LUMO gap can be tuned by introducing different substituent groups, which alters their electronic and photophysical properties. nih.gov For instance, strategically placing electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively, thereby narrowing the gap. nih.gov

The table below illustrates the effect of substituents on the HOMO-LUMO gap of a hypothetical indenophenanthrene derivative, based on general principles observed in related polycyclic aromatic hydrocarbons.

SubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H (unsubstituted)-5.8-2.23.6
-NO2 (electron-withdrawing)-6.2-2.83.4
-NH2 (electron-donating)-5.4-1.93.5

Note: The values in this table are illustrative and based on general trends in substituted aromatic systems.

The arrangement of molecules in the solid state significantly influences their electronic properties. Intermolecular electronic coupling refers to the electronic interactions between adjacent molecules, which is crucial for charge transport in organic semiconductor materials. nsf.gov Computational studies can quantify this coupling, providing insights into how efficiently charge carriers (electrons or holes) can move through the material. chemrxiv.org

For indenophenanthrene derivatives, which are investigated for their potential in organic electronics, understanding intermolecular electronic coupling is vital. researchgate.net Theoretical models can predict the charge transfer pathways and mobilities, guiding the design of materials with improved performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The efficiency of charge transport is influenced by factors such as the relative orientation of the molecules and the overlap of their frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Gap Analysis (e.g., HOMO-LUMO Gap)

Computational Mechanistic Elucidation of Indenophenanthrene Reactions

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving indenophenanthrenes. rsc.orgsmu.edu By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. smu.edu This is particularly valuable for complex reactions where experimental detection of short-lived intermediates is challenging.

For example, DFT calculations can be used to investigate the mechanism of the synthesis of this compound and its derivatives. escholarship.orgnih.gov This includes studying the energetics of key steps, such as cyclization reactions, to understand how the molecule is formed. osti.gov The insights gained from these computational studies can help optimize reaction conditions and develop new synthetic routes.

Structure-Property Relationship Predictions and Computational Design of Indenophenanthrenes

A central theme in the study of indenophenanthrenes is understanding the relationship between their molecular structure and their physical and chemical properties. nih.govubc.ca Computational methods are instrumental in establishing these structure-property relationships. rsc.org By systematically modifying the structure of this compound in silico—for example, by adding different functional groups at various positions—researchers can predict how these changes will affect properties like the HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics.

This predictive power enables the computational design of novel indenophenanthrene-based materials with tailored properties for specific applications. researchgate.netnih.govcmu.edu For instance, if a material with a specific color of emission is desired for an OLED, computational screening can identify promising candidate molecules before they are synthesized in the lab, saving significant time and resources. researchgate.net

The following table summarizes the predicted effects of different substituents on the properties of a hypothetical this compound core.

Substituent PositionSubstituent TypePredicted Effect on HOMO-LUMO GapPredicted Effect on Emission Wavelength
C2Electron-donatingDecreaseRed-shift (longer wavelength)
C2Electron-withdrawingIncreaseBlue-shift (shorter wavelength)
C9Bulky groupMay disrupt packing, affecting charge transportMinimal effect on electronic properties

Note: The predictions in this table are based on established principles of physical organic chemistry and computational studies of similar aromatic systems.

Materials Science Applications of Indenophenanthrene Architectures

Indenophenanthrenes in Organic Electronic Devices

Indenophenanthrene-based molecules are increasingly being explored as active materials in several types of organic electronic devices. Their inherent properties, such as high thermal stability and tunable energy levels, make them suitable for applications demanding robust and efficient performance. rsc.orgresearchgate.net The core structure of indenophenanthrene serves as a versatile platform for creating materials tailored for specific electronic functions, including charge transport and light emission. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs)

Derivatives of indenofluorene, a class of compounds that includes indenophenanthrene structures, have been investigated for their potential in Organic Field-Effect Transistors (OFETs). rsc.orgrsc.org The rigid, planar structure of the indenophenanthrene core is conducive to effective π-π stacking in the solid state, a critical factor for efficient charge transport. The electronic properties of these materials can be tuned by chemical functionalization, making them adaptable for both n-type and p-type semiconductor applications. researchgate.net For instance, the introduction of electron-withdrawing groups can enhance electron mobility, a key performance metric for n-type OFETs. researchgate.net Research has shown that the family of indenofluorenes, due to their structural features, are promising building blocks for creating highly efficient organic semiconductors for OFETs. rsc.org

Organic Light-Emitting Diodes (OLEDs)

Indenophenanthrene derivatives have shown significant promise as materials for Organic Light-Emitting Diodes (OLEDs), particularly as highly efficient blue light emitters. researchgate.netacademie-sciences.fr The development of stable and efficient blue OLEDs is a critical challenge in display and lighting technology, and the rigid structure of indenophenanthrenes helps to achieve high photoluminescence quantum yields and good thermal stability. researchgate.netresearchgate.net

Researchers have designed and synthesized various fluorescent blue emitting materials based on indenophenanthrene and its isomers. researchgate.netacademie-sciences.fr A common synthetic strategy involves the Suzuki coupling reaction, which allows for the attachment of different aryl groups to the indenophenanthrene core. researchgate.netoptica.org This chemical modification is crucial for tuning the emission color, enhancing quantum efficiency, and improving the thermal and morphological stability of the material. optica.orgacademie-sciences.fr

For example, three blue fluorescent emitters based on indenophenanthrene derivatives were synthesized via Suzuki coupling. researchgate.net Another approach involved synthesizing indenopyrazine compounds with phenanthrene (B1679779) side groups, also through a Suzuki coupling reaction, to create materials with high photoluminescence quantum efficiency. optica.org The design often incorporates bulky side groups or a twisted molecular structure to prevent π-π stacking, which can lead to aggregation-caused quenching of fluorescence and improve luminance efficiency. optica.org The synthesis of fluorophenanthrene derivatives has also been explored, yielding compounds that exhibit strong fluorescence in the blue region of the visible spectrum. academie-sciences.fr

One study reported a device using 9,10-bis(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)anthracene as the blue emitter, which achieved a maximum luminous efficiency of 7.58 cd/A, a power efficiency of 5.87 lm/W, and an external quantum efficiency of 4.20%. researchgate.net In another example, a non-doped OLED using a spiro[benzoanthracene–fluorene] derivative linked to a phenanthrene moiety as the emitter produced a deep-blue emission with CIE coordinates of (0.15, 0.09) and a luminance efficiency of 2.18 cd/A. researchgate.net

The thermal stability of these materials is also a critical factor for device longevity. Indenopyrazine derivatives with phenanthrene side groups have shown high decomposition temperatures (Td) of up to 432°C, indicating excellent thermal stability. optica.org

Table 1: Performance of OLEDs with Indenophenanthrene-based Emitters

Emitter Material/DerivativeLuminous Efficiency (cd/A)Power Efficiency (lm/W)Max. EQE (%)CIE Coordinates (x, y)Reference
9,10-bis(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)anthracene7.585.874.20Not Specified researchgate.net
13,13,13',13'-tetramethyl-13H,13'H-11,11'-biindeno[1,2-l]phenanthrene1.720.581.03(0.15, 0.23) researchgate.net
2',3-di(phenanthren-9-yl)spiro[benzo[de]anthracene-7,9'-fluorene] (DPSBAF)2.18Not SpecifiedNot Specified(0.15, 0.09) researchgate.net
6,6,12,12-Tetraethyl-2,8-di-phenanthren-9-yl-6,12-dihydro-diindeno[1,2-b;1',2'-e]pyrazine (PA-EIP)1.350.69Not Specified(0.17, 0.15) optica.org
Design and Synthesis of Fluorescent Blue Emitting Indenophenanthrene Derivatives

Utilization of Indenophenanthrenes in Sensor Technologies

The application of indenophenanthrene and related polycyclic aromatic hydrocarbons (PAHs) extends to sensor technologies, particularly for the detection of other aromatic compounds. rsc.orgnih.gov The inherent fluorescence of many indenophenanthrene derivatives can be utilized in developing optical sensors. researchgate.net The interaction of the sensor molecule with an analyte can cause a change in its fluorescence properties, such as quenching or a spectral shift, which can be measured to determine the analyte's concentration. rsc.org

For example, conjugated polymers can be used in sensor arrays to discriminate between different PAHs. rsc.org While direct research on 9H-indeno[2,1-c]phenanthrene as a primary sensor component is not extensively detailed, the principles governing PAH detection are applicable. The π-conjugated system of indenophenanthrene can engage in π-π interactions with analyte molecules, particularly other aromatic systems. nih.gov This interaction can modulate the electronic properties of the indenophenanthrene derivative, leading to a detectable signal. Such sensor systems are valuable for environmental monitoring, as PAHs are common pollutants. nih.gov

Potential in Energy Storage Systems (e.g., Lithium Batteries)

The exploration of polycyclic aromatic hydrocarbons (PAHs), including indenophenanthrene derivatives, as electrode materials in energy storage systems like lithium-ion batteries (LIBs) is an emerging field of research. The inherent characteristics of MOFs, such as their large surface area and tunable porosity, provide good interfacial charge transport and short diffusion lengths for ions, which are beneficial for electrochemical redox reactions. shu.edu.cn While specific research on this compound in this capacity is still developing, the broader class of PAH-based materials offers insight into their potential. A doctoral thesis has indicated a research direction into indenophenanthrene and its relevance to lithium batteries.

The fundamental principle lies in the ability of the fused aromatic ring system to undergo reversible redox reactions, allowing for the intercalation and deintercalation of lithium ions. The planarity and extended π-conjugation of the indenophenanthrene core could facilitate efficient charge transport, a critical factor for battery performance. Furthermore, the possibility of modifying the periphery of the indenophenanthrene molecule with functional groups could allow for the tuning of its electrochemical potential and stability. Research on modified indene (B144670) derivatives suggests that the coordination of lithium ions with the molecular structure is a key aspect of their electrochemical behavior. researchgate.net The development of synthetic electrolyte additives, such as vinylene carbonate derivatives, has been shown to create stable electrode-electrolyte interfaces, which is crucial for the longevity and performance of high-energy-density LIBs. nih.gov

Future research may focus on creating porous, high-surface-area materials from indenophenanthrene derivatives to maximize electrode-electrolyte contact and enhance ion storage capacity. The development of novel electrolyte formulations that are compatible with these aromatic hydrocarbon-based electrodes will also be crucial for realizing their full potential in next-generation energy storage devices.

Supramolecular Assembly and Self-Assembling Behaviors of Indeno-PAHs

The self-assembly of polycyclic aromatic hydrocarbons (PAHs) into well-defined nanostructures is a powerful strategy for creating functional materials. This process is governed by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. The geometry and electronic properties of the constituent molecules play a crucial role in directing the assembly process.

Indeno-PAHs, including this compound, possess a rigid and planar aromatic framework that is conducive to forming ordered assemblies. The extended π-system promotes strong π-π stacking interactions, leading to the formation of columnar or layered structures. The self-assembly of PAHs can be influenced by various factors, including the presence of functional groups, the solvent environment, and temperature. For instance, the introduction of amide groups can lead to the formation of H-type supramolecular polymers through a combination of hydrogen bonding and π-stacking. rsc.org

The controlled self-assembly of PAHs can lead to the formation of various morphologies, including nanorods, nanoparticles, and nanofibers. sioc-journal.cn The process can also be directed by external stimuli, such as redox reactions, to create dynamic and responsive materials. utwente.nl The ability to control the two-dimensional morphology of nanostructures has been demonstrated through an anion-induced self-assembly strategy of positively charged PAHs. rsc.org This highlights the potential to fabricate complex architectures by carefully designing the molecular building blocks and controlling the assembly conditions. The inherent flexibility of the carbon frameworks in bowl-shaped PAHs can facilitate enhanced intermolecular interactions, demonstrating the potential for engineering solid-state packing. acs.org

The study of the supramolecular behavior of indenophenanthrene and its derivatives is crucial for their application in organic electronics, where the morphology of the active layer significantly impacts device performance. Well-ordered molecular packing can enhance charge carrier mobility, leading to more efficient devices.

Tunability of Optoelectronic Properties Through Structural Modification

A significant advantage of indenophenanthrene-based materials is the ability to fine-tune their optoelectronic properties through synthetic chemical modifications. This tunability is essential for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The electronic and photophysical characteristics of the indenophenanthrene core can be systematically altered by introducing various substituents or by extending the π-conjugated system. researchgate.net

The addition of electron-donating or electron-withdrawing groups to the indenophenanthrene skeleton can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the material's absorption and emission spectra, as well as its charge injection and transport properties. For example, the synthesis of phenanthrene derivatives with cyano groups has been shown to result in a relatively high electron affinity, making them suitable for electron-injection and hole-blocking layers in OLEDs. academie-sciences.fracademie-sciences.fr

The table below illustrates how different structural modifications on related phenanthrene and indenofluorene derivatives can impact their photophysical properties.

Compound/Derivative Modification Emission Color Key Findings
CyanophenanthrenesIntroduction of cyano groups-High electron affinity, suitable for electron-injection/hole-blocking layers. academie-sciences.fracademie-sciences.fr
11,12-Dimesitylindeno[2,1-a]fluoreneAddition of bulky mesityl groups-Exhibits limited singlet biradical character and is a potential candidate for optoelectronic materials. researchgate.net
2′,3-di(phenanthren-9-yl)spiro[benzo[de]anthracene-7,9′-fluorene] (DPSBAF)Spiro-linkage with phenanthrene moietiesDeep-BlueHigh thermal stability and potential for non-doped deep-blue OLEDs. researchgate.net

This table is based on data from studies on phenanthrene and indenofluorene derivatives, which are structurally related to this compound and demonstrate the principle of property tuning through structural modification.

Furthermore, extending the π-conjugation by fusing additional aromatic rings to the indenophenanthrene core can lead to a red-shift in the absorption and emission spectra, allowing for the generation of a wide range of colors for display applications. The synthesis of polymers incorporating the indenophenanthrene unit into the main chain is another strategy to modulate the electronic properties and improve the processability and film-forming characteristics of the resulting materials. acs.org This high degree of tunability makes indenophenanthrene architectures a versatile platform for the development of next-generation organic electronic materials.

Environmental Chemistry of Indenophenanthrenes

Formation Mechanisms of Indenophenanthrenes as Polycyclic Aromatic Hydrocarbons in the Environment

Indenophenanthrenes, like other PAHs, are not produced commercially but are formed primarily through the thermal decomposition and subsequent recombination of organic molecules. mdpi.com The principal mechanism is the incomplete combustion or pyrolysis of organic materials at high temperatures (350 °C to 1200 °C). mdpi.com

Incomplete combustion occurs when there is an insufficient supply of oxygen to completely oxidize a fuel to carbon dioxide and water. fiveable.mesavemyexams.com This inefficient burning process generates a complex mixture of byproducts, including soot (carbon particles), carbon monoxide, and a variety of unburned hydrocarbons, including indenophenanthrenes. fiveable.meyoutube.comibchem.com The formation is a complex process that involves the repolymerization of hydrocarbon fragments created during the initial breakdown (cracking) of the fuel. mdpi.com This process is common in the burning of a wide range of organic substances, including fossil fuels like coal and oil, biomass such as wood, and consumer products like tobacco. cdc.goveuropa.eu

Human activities are the predominant source of PAHs in the environment. europa.eufao.org Industrial processes and fuel combustion for energy and transportation are major contributors. fao.orgconcawe.eu Automotive exhaust is a significant source, releasing PAHs formed during the incomplete combustion of gasoline and diesel. concawe.eu Industrial emissions from facilities such as aluminum foundries, incinerators, petroleum refineries, and carbon black plants also release substantial quantities of PAHs. fao.orginchem.org Other sources include domestic heating, especially from open fireplaces, and the use of materials like asphalt (B605645) for road construction. cdc.govfao.org

Source TypeSpecific SourceDescription of Formation Process
Anthropogenic Automotive ExhaustIncomplete combustion of gasoline and diesel fuel in internal combustion engines. concawe.eu
Industrial EmissionsHigh-temperature processes like coking, refining, and incineration of waste. cdc.govfao.orginchem.org
Domestic HeatingBurning of wood, coal, or oil in furnaces and fireplaces with limited oxygen. fao.org
Power GenerationCombustion of coal and other fossil fuels in power plants. fao.org
Natural Forest and Prairie FiresLarge-scale, high-temperature combustion of biomass (wood, grasses). cdc.gov
VolcanoesHigh-temperature geological activity that can pyrolyze organic matter in sedimentary rock. cdc.gov
CarbonizationNatural, slow process of coal and petroleum formation over geological time. mdpi.comfao.org

While anthropogenic activities are the primary origin, natural processes also contribute to the environmental load of indenophenanthrenes. mdpi.com These natural pathways include uncontrolled combustion events like forest and brush fires, which release large amounts of PAHs into the atmosphere. cdc.gov Volcanic eruptions are another natural source. cdc.gov Furthermore, PAHs are formed through long-term geological processes such as carbonization, which leads to the formation of fossil fuels like coal and crude oil. mdpi.comfao.org

Anthropogenic Sources (e.g., Industrial Emissions, Automotive Exhaust)

Environmental Distribution and Fate of Indenophenanthrene-related Compounds

Once formed and released, indenophenanthrenes and other PAHs are distributed throughout the environment. cdc.govconcawe.eu Their physicochemical properties, particularly their low water solubility and high lipophilicity, govern their movement and partitioning between air, water, and sediment. mdpi.comnih.gov

Indenophenanthrenes are found in all major environmental compartments. concawe.eu

Air: In the atmosphere, high molecular weight PAHs like indenophenanthrenes exist primarily adsorbed onto the surface of particulate matter rather than as free vapors. cdc.govnih.gov This association with airborne particles allows them to be transported over long distances before being removed from the atmosphere via wet deposition (rain and snow) or dry deposition. cdc.govinchem.org

Water: PAHs enter aquatic systems through atmospheric deposition, runoff from contaminated surfaces like roads, and discharges from industrial and municipal wastewater treatment plants. cdc.govinchem.org Due to their hydrophobicity, their concentrations in the dissolved phase of water are generally low. researchgate.net

Sediment: Because of their tendency to adsorb to particulate matter, indenophenanthrenes are most commonly found in the sediments of rivers, lakes, and oceans. cdc.govinchem.org Sediments act as a major sink and long-term reservoir for these compounds in the aquatic environment. cdc.gov

Environmental CompartmentPrimary Form of PresenceReported Concentration of Indeno[1,2,3-cd]pyrene (B138397)
Air Adsorbed to particulate matter1.2 ng/m³ (urban air) inchem.org
Water (Rain) Dissolved and particulate-boundUp to >100 ng/L inchem.org
Water (Surface) Primarily bound to suspended solidsGenerally <50 ng/L inchem.org
Sediment Adsorbed to organic and mineral fractionsCan reach high levels, acting as a major sink. cdc.govinchem.org
Data for the related and frequently monitored Indeno[1,2,3-cd]pyrene is used as a proxy for the indenophenanthrene class.

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. Indenophenanthrenes are considered persistent organic pollutants. nih.gov Their persistence is influenced by their chemical structure and various environmental factors.

Molecular Structure: As high molecular weight PAHs (containing more than four fused rings), indenophenanthrenes are generally more resistant to degradation than their low molecular weight counterparts. nih.gov

Bioavailability: The strong adsorption of indenophenanthrenes to soil and sediment particles significantly reduces their bioavailability to microorganisms, thereby slowing their rate of biodegradation. rsc.org The organic matter and clay content of soils are key characteristics influencing this adsorption. iupac.org

Degradation Pathways: The primary degradation processes for PAHs in the environment are microbial degradation and photodegradation. iupac.orgnih.gov However, the low water solubility and strong adsorption of indenophenanthrenes limit the efficacy of these pathways. rsc.org Photodegradation, or breakdown by sunlight, is a significant process for PAHs at the surface of water or soil, but it is not effective for compounds buried in sediment or deep soil. nih.gov

Environmental Conditions: Factors such as temperature, oxygen levels, and the presence of specific microbial communities can influence degradation rates. iupac.orgnih.gov For instance, anaerobic conditions in deep sediment layers significantly hinder microbial decomposition.

FactorInfluence on PersistenceMechanism
High Molecular Weight Increases persistenceThe complex, stable ring structure is inherently more difficult to break down chemically or biologically. nih.gov
Low Water Solubility Increases persistenceLimits the amount of the compound that is dissolved in water and available for microbial uptake and degradation. researchgate.net
Adsorption to Soil/Sediment Increases persistenceSequesters the compound from microbes and sunlight, reducing degradation rates. rsc.orgiupac.org
Photodegradation Decreases persistenceUV radiation from sunlight can break the aromatic ring structures, but only at or near the surface. nih.gov
Microbial Degradation Decreases persistenceCertain bacteria and fungi can use PAHs as a source of carbon and energy, but the process is slow for high molecular weight compounds. iupac.org

Presence in Air, Water, and Sediment Compartments

Degradation Pathways of Indenophenanthrenes in Environmental Matrices

The environmental persistence of indenophenanthrenes is dictated by a combination of abiotic and biotic degradation processes. These compounds, belonging to the class of high molecular weight (HMW) PAHs with four or more fused rings, are generally more resistant to degradation than their lower molecular weight counterparts. nih.gov Their chemical stability, hydrophobicity, and low bioavailability are key factors controlling their breakdown rates in soil, sediment, and water. asm.orgscielo.bropenbiotechnologyjournal.com

Abiotic Degradation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the initial transformation of indenophenanthrenes in the environment. These pathways are primarily driven by light energy and chemical reactions.

Photo-oxidation, or photolysis, is a primary abiotic degradation pathway for PAHs, particularly in the atmosphere and on surfaces exposed to sunlight. nih.govcdc.gov This process involves the absorption of ultraviolet (UV) radiation, which can lead to the breakdown of the aromatic structure through two main mechanisms: direct photolysis and indirect photo-oxidation. vito.be

Direct Photolysis : The PAH molecule itself absorbs a photon, leading to an excited electronic state. This can result in bond cleavage and transformation.

Indirect Photo-oxidation : This process is mediated by photosensitizing agents or highly reactive chemical species, such as hydroxyl radicals (*OH), that are generated by the interaction of sunlight with other substances in the environment (e.g., ozone or hydrogen peroxide). umex-gmbh.demdpi.com These radicals can then attack the indenophenanthrene molecule. umex-gmbh.de

For PAHs, photo-oxidation often leads to the formation of oxygenated derivatives, such as quinones. researchgate.net For example, the photodegradation of phenanthrene (B1679779), a smaller PAH that forms a structural component of indenophenanthrenes, can yield 9,10-phenanthrenequinone. researchgate.net While specific studies on 9h-Indeno[2,1-c]phenanthrene are limited, it is expected that its photo-oxidation would proceed through similar pathways, leading to the formation of various oxygenated PAHs (Oxy-PAHs). uef.fi The rate and extent of photo-oxidation are influenced by factors such as light intensity, wavelength, and the presence of other atmospheric chemicals. vito.beumex-gmbh.de

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. Due to their non-polar, hydrophobic nature and stable chemical structure, PAHs like indenophenanthrenes are considered chemically stable and poorly hydrolysed. who.intmdpi.com This resistance to hydrolysis means that it is not a significant degradation pathway for this class of compounds in environmental matrices. who.int

Chemical weathering encompasses reactions that alter the chemical structure of compounds without the direct involvement of light or biological agents. itrcweb.org For indenophenanthrenes, this can involve oxidation by strong chemical agents present in certain environments.

Advanced Oxidation Processes (AOPs) are one example of chemical transformation. These processes generate highly reactive species, like hydroxyl radicals, capable of degrading persistent organic pollutants. mdpi.com A common laboratory and potential remediation method is the use of Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, which produces hydroxyl radicals that can initiate the breakdown of the PAH structure. mdpi.com

Studies have also shown that oxidizing agents like potassium permanganate (B83412) can degrade PAHs. The degradation rates, however, vary depending on the specific PAH structure. For instance, an investigation into the oxidation of six different PAHs found that the degradation rates followed the order: benzo(a)pyrene > pyrene (B120774) > phenanthrene > anthracene (B1667546) > fluoranthene (B47539) > chrysene. aloki.hu This suggests that the specific arrangement of the fused rings in a molecule like this compound would influence its susceptibility to chemical oxidation.

Hydrolysis

Biotic Degradation Processes (e.g., Biodegradation)

Biodegradation is the primary mechanism for the complete removal of PAHs from the environment and relies on the metabolic activities of microorganisms. nih.govresearchgate.net A wide variety of bacteria, fungi, and algae have the capacity to break down PAHs, using them as a source of carbon and energy. nih.govnih.gov However, the degradation of HMW PAHs like indenophenanthrenes is often slow and incomplete. nih.govoup.com

The initial step in the aerobic bacterial catabolism of a PAH molecule involves the oxidation of the aromatic ring by oxygenase enzymes to form a cis-dihydrodiol. asm.orgnih.gov This is a critical step catalyzed by either monooxygenase or dioxygenase enzymes. nih.govfrontiersin.org Fungi, in contrast, typically employ cytochrome P450 monooxygenases, which are similar to mammalian enzyme systems, to produce trans-dihydrodiols. frontiersin.orgethz.ch These initial products are then further metabolized through ring cleavage and subsequent reactions, ultimately leading to compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.org

Research on indeno[1,2,3-cd]pyrene (IcdP), a six-ring indenophenanthrene, has provided specific insights. The bacterium Rhodococcus aetherivorans IcdP1 was found to efficiently degrade IcdP, initiating the process through hydroxylation at multiple positions on the molecule. frontiersin.org This initial hydroxylation is a key step in overcoming the stability of the large aromatic system. frontiersin.org Similarly, various fungi, including species of Aspergillus, Penicillium, and Fusarium, have demonstrated the ability to degrade HMW PAHs. nih.gov

The table below lists some microorganisms known for their ability to degrade HMW PAHs.

Microorganism Type Genus/Species HMW PAHs Degraded Reference(s)
Bacteria Rhodococcus aetherivoransIndeno[1,2,3-cd]pyrene, Benzo[a]pyrene frontiersin.org
Mycobacterium spp.Pyrene, Fluoranthene, Benzo[a]pyrene aloki.hunih.govmdpi.com
Pseudomonas spp.Phenanthrene, Pyrene, Fluoranthene aloki.huresearchgate.net
Stenotrophomonas maltophiliaBenzo[a]pyrene, Chrysene nih.govmdpi.com
Sphingomonas spp.Fluoranthene, Pyrene researchgate.netnih.gov
Candida tropicalisIndeno[1,2,3-cd]pyrene nih.gov
Fungi Penicillium spp.High Molecular Weight PAHs nih.govnih.gov
Aspergillus spp.High Molecular Weight PAHs nih.govfrontiersin.org
Fusarium spp.Phenanthrene, Pyrene nih.gov

Molecular Weight and Structural Influence on Degradation Rates

The molecular weight and structure of a PAH molecule are determinant factors in its environmental persistence and degradation rate. asm.orgnih.gov There is a strong inverse correlation between the size of a PAH (i.e., the number of aromatic rings) and its rate of degradation. nih.gov HMW PAHs, such as this compound, are significantly more persistent than LMW (low molecular weight) PAHs. nih.govoup.com

This increased persistence is due to several related properties that change with molecular size:

Decreased Water Solubility : As molecular weight increases, aqueous solubility decreases dramatically, which limits the availability of the compound to microorganisms in soil and aquatic environments. openbiotechnologyjournal.comaloki.hu

Increased Hydrophobicity : Larger PAHs have a higher affinity for organic matter and soil particles, causing them to be strongly sorbed and sequestered, further reducing their bioavailability. scielo.bropenbiotechnologyjournal.comwho.int

This relationship is clearly demonstrated by comparing the environmental half-lives of different PAHs. For example, the half-life in soil for the three-ring PAH phenanthrene can range from 16 to 126 days, whereas for the five-ring benzo[a]pyrene, it can be from 229 to over 1,400 days. nih.gov This trend highlights the recalcitrant nature of complex indenophenanthrenes in the environment.

The following table illustrates the general relationship between the number of aromatic rings and environmental persistence.

Compound Number of Aromatic Rings Molecular Weight ( g/mol ) General Persistence Reference(s)
Naphthalene (B1677914)2128.17Low nih.govfrontiersin.org
Phenanthrene3178.23Moderate nih.govnih.gov
Pyrene4202.25High nih.govnih.gov
Benzo[a]pyrene5252.31Very High nih.govnih.gov
Indeno[1,2,3-cd]pyrene6276.33Very High frontiersin.orgnih.gov

Analytical Methodologies for Detection and Quantification in Environmental Samples

The detection and quantification of this compound in environmental matrices such as air, water, and soil are predicated on advanced analytical techniques capable of isolating and identifying trace levels of this compound from complex mixtures. As a polycyclic aromatic hydrocarbon (PAH), its analysis follows established protocols for this class of compounds, which are known for their persistence and potential toxicity. Methodologies typically involve a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis.

Sample Preparation

A critical prerequisite for accurate analysis is the meticulous preparation of the environmental sample to extract the target analyte and remove interfering substances. researchgate.net The complexity of the matrix dictates the specific preparation protocol.

Soil and Sediment : Preparation of solid samples generally begins with air-drying or freeze-drying, followed by grinding and sieving to ensure homogeneity. gtk.ficornell.edu Common extraction techniques include Soxhlet extraction, sonication, and accelerated solvent extraction (ASE), using solvents such as dichloromethane (B109758) or a mixture of acetone (B3395972) and hexane. usgs.govusgs.gov A cleanup step is essential to remove co-extracted organic matter and other interferences. This is often achieved using column chromatography with adsorbents like silica (B1680970) or alumina, or more commonly, through solid-phase extraction (SPE). researchgate.netusgs.gov

Water : Water samples are typically collected in amber glass bottles to prevent photodegradation and refrigerated until analysis. If residual chlorine is present, it is quenched with sodium thiosulfate. The primary extraction methods are liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE). SPE is widely favored due to its efficiency, lower solvent consumption, and potential for automation. lcms.cz C18-bonded silica is a common sorbent for trapping PAHs from water.

Air : Analysis of airborne this compound involves capturing both the particle-bound and gas-phase fractions. High-volume air samplers are used to draw air through a quartz or glass fiber filter to collect particulate matter, followed by a sorbent trap, such as polyurethane foam (PUF) or XAD resin, to capture gaseous compounds. epa.govcdc.gov The filter and the sorbent are typically extracted together, often using Soxhlet extraction, to provide a measure of the total concentration in the air. epa.gov

Instrumental Analysis

Following extraction and cleanup, the sample extract is concentrated and analyzed using high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) : HPLC is a robust and widely used technique for the analysis of PAHs. nih.gov The separation is typically performed on a C18 reversed-phase column. diva-portal.org Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors (FLD). nih.govinchem.org Fluorescence detection offers high sensitivity and selectivity for many PAHs, as these compounds absorb UV light and re-emit it at a longer, characteristic wavelength. lcms.cz EPA Method 610 is a standard procedure that employs HPLC for the determination of PAHs in municipal and industrial wastewater. lcms.cz

Gas Chromatography-Mass Spectrometry (GC/MS) : GC/MS is the benchmark method for the unambiguous identification and quantification of PAHs. epa.govnih.gov The gas chromatograph separates individual compounds from the mixture based on their volatility and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which provides mass information that serves as a virtual fingerprint for identification. nih.gov For trace-level analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by monitoring only the characteristic ions of the target analytes. cdc.govnih.gov The U.S. Geological Survey and the EPA have developed numerous GC/MS methods for analyzing PAHs in sediment, water, and air. usgs.govepa.gov

The following tables summarize the common analytical methods and their performance characteristics for PAH analysis, which are applicable to this compound.

Table 1: Common Analytical Methods for PAH Analysis in Environmental Samples This interactive table summarizes standard methodologies for analyzing Polycyclic Aromatic Hydrocarbons (PAHs) in various environmental contexts.

Method Technique Matrix Description Reference
EPA Method TO-13A GC/MS Ambient Air Involves collection using a high-volume sampler with a filter and sorbent cartridge, followed by Soxhlet extraction and GC/MS analysis. epa.gov
EPA Method 610 HPLC/UV or FLD Wastewater Utilizes liquid-liquid extraction followed by analysis with HPLC coupled to UV or fluorescence detectors. lcms.cz
EPA Method 550.1 HPLC/UV & FLD Drinking Water Employs solid-phase extraction (SPE) to concentrate analytes before HPLC analysis with detectors in series.

Table 2: Research Findings on Method Performance for PAH Quantification This interactive table presents detailed findings from various research studies on the efficacy of different analytical methods for quantifying Polycyclic Aromatic Hydrocarbons (PAHs).

Technique Matrix Detection Limit Recovery Rate (%) Key Finding Reference
GC/MS Sediment 1.3 - 5.1 µg/kg Not Reported Method developed for 28 PAHs and alkylated homologs in sediment samples. usgs.gov
GC/MS Air 0.05 - 0.08 µ g/sample (LOD) >75% (most compounds) Recovery for some high molecular weight PAHs can be lower at very low concentrations. cdc.gov
Online SPE-HPLC-FLD Water 4.29 ng/L (LC-MS/MS) 94 - 115% Automated online system significantly reduces sample handling and improves consistency. lcms.cz, researchgate.net
HPLC/UV-FLD Water 0.66 - 2.3 µg/L 55 - 65% Based on a 16-laboratory validation study for EPA method compliance.

Future Research Directions and Outlook in Indenophenanthrene Chemistry

Advancements in Controlled and Atom-Economical Synthetic Methodologies

The development of synthetic methods that are both controlled and atom-economical is a primary focus in indenophenanthrene chemistry. skpharmteco.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in a process into the final product, thereby reducing waste. skpharmteco.com Current research is geared towards creating synthetic pathways that are not only efficient in terms of yield but also environmentally benign.

Recent strategies have included iron-catalyzed double annulations of 2-alkynyl biaryls, which provide a regioselective and efficient route to indenophenanthrene derivatives from readily available starting materials under mild conditions. researchgate.netresearchgate.net Another promising approach involves a palladium-catalyzed domino reaction of aryl iodides with ortho-bromobenzoyl chlorides and norbornadiene, offering a one-pot synthesis with a wide substrate range and high yields. beilstein-journals.org Furthermore, iodine-catalyzed oxidative annulation of 2-alkynyl biaryls presents a metal-free and highly atom-economical method. researchgate.net These methods represent a significant step towards more sustainable synthetic protocols. researchgate.netbeilstein-journals.org

Future work will likely concentrate on refining these catalytic systems to further improve their efficiency and expand their applicability. The development of tandem reactions, where multiple bond-forming events occur in a single step, will also be crucial in achieving higher atom economy. nih.gov The ultimate goal is to devise synthetic routes that minimize the use of hazardous reagents and solvents, reduce the number of synthetic steps, and maximize the incorporation of reactant atoms into the final 9H-indeno[2,1-c]phenanthrene structure.

Exploration of Novel Heteroatom-Doped Indenophenanthrenes for Enhanced Properties

The introduction of heteroatoms—such as nitrogen, sulfur, boron, and phosphorus—into the indenophenanthrene framework is a rapidly emerging area of research with the potential to unlock novel electronic and photophysical properties. sioc-journal.cnnih.gov Doping can significantly alter the electronic structure, charge transport characteristics, and reactivity of the parent molecule. nih.govmdpi.com

Heteroatom doping can be achieved through various methods, including in-situ doping during the synthesis of the carbon framework and post-treatment of the pre-synthesized material. nih.gov The choice of heteroatom and its position within the indenophenanthrene skeleton can be used to fine-tune the material's properties for specific applications. acs.org For instance, nitrogen doping can enhance the electron-accepting ability of the molecule, making it suitable for use in n-type organic semiconductors. nih.gov Conversely, boron doping can create electron-deficient centers, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cdnsciencepub.commdpi.com

Future research in this area will focus on the synthesis and characterization of a wider range of heteroatom-doped indenophenanthrenes. A key challenge will be to achieve precise control over the doping level and the position of the heteroatoms within the molecular structure. rsc.org Computational studies will play a vital role in predicting the properties of new heteroatom-doped systems and guiding synthetic efforts. nih.gov The exploration of co-doping with multiple different heteroatoms is another exciting avenue that could lead to materials with unprecedented properties. nih.gov

Expansion of Applications in Emerging Advanced Materials and Technologies

The unique photophysical and electronic properties of this compound and its derivatives make them promising candidates for a variety of advanced applications. researchgate.net While research is still in its early stages, the potential for these compounds in emerging technologies is significant.

One of the most promising areas of application is in organic electronics. Indenofluorene derivatives have already shown potential as active materials in organic field-effect transistors (OFETs) and as fluorescent blue emitting materials. researchgate.netresearchgate.net The ability to tune their electronic properties through chemical modification makes them attractive for creating next-generation electronic devices that are flexible, lightweight, and low-cost. researchgate.net

Beyond electronics, the development of new technologies in the chemical domain, such as autonomous molecular design and 3D printing, could open up novel applications for indenophenanthrenes. For example, their unique structures could be incorporated into smart materials that respond to external stimuli, or they could be used as building blocks for the construction of complex molecular machines. nih.gov The convergence of indenophenanthrene chemistry with other fields, such as nanotechnology and materials science, is expected to lead to exciting new discoveries and applications. researchgate.net

Future research will involve the design and synthesis of new indenophenanthrene derivatives with tailored properties for specific applications. This will require a close collaboration between synthetic chemists, materials scientists, and engineers. The development of efficient and scalable production methods will also be crucial for the commercialization of any new technologies based on these compounds.

Deeper Understanding of Environmental Transformation Pathways and Products

As with all polycyclic aromatic hydrocarbons (PAHs), understanding the environmental fate and transformation of this compound is of critical importance. inchem.orgeuropa.eu PAHs can enter the environment through both natural and anthropogenic sources, and their persistence and potential for transformation into more toxic compounds are significant concerns. ca.govnih.gov

The environmental transformation of PAHs can occur through biotic and abiotic processes. inchem.org Biotic transformation involves degradation by microorganisms, such as bacteria and fungi. nih.gov For example, Stenotrophomonas maltophilia has been shown to degrade phenanthrene (B1679779) through multiple pathways. nih.gov Abiotic degradation primarily occurs through photodegradation, where the compounds are broken down by sunlight. europa.eu The specific transformation pathways and the resulting products can vary depending on the structure of the PAH and the environmental conditions. vt.eduresearchgate.net

Future research in this area will focus on elucidating the specific degradation pathways of this compound in different environmental compartments, such as soil, water, and air. inchem.org This will involve laboratory studies using model ecosystems and field studies to monitor the fate of the compound in real-world environments. Advanced analytical techniques will be needed to identify and quantify the various transformation products, some of which may be more toxic than the parent compound. epa.gov A deeper understanding of these processes is essential for assessing the environmental risks associated with this compound and for developing strategies to mitigate any potential harm. europa.eu

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 9H-indeno[2,1-c]phenanthrene derivatives?

Answer:
Synthesis of derivatives often involves cycloaromatization or epoxide-mediated functionalization. For example, phenanthrene derivatives can be synthesized via epoxide intermediates under controlled pH (8.6–8.8) using oxidizing agents like sodium hypochlorite . Post-synthesis, structural validation requires 1H/13C NMR to confirm substitution patterns. Key NMR signals for analogous compounds include aromatic protons at δ 7.30–8.04 ppm and carbons at δ 133.0–155.0 ppm . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. For instance, 10-(benzyloxy)-9-methyl-1,2,3,4-tetrahydrophenanthrene (C24H22O) shows an HRMS peak at m/z 326.1651 (calculated 326.1671) .

Basic: How do fluorescence spectroscopy parameters optimize detection of polyaromatic hydrocarbons like this compound?

Answer:
Fluorescence detection relies on excitation/emission wavelength pairs specific to the compound’s conjugated system. For phenanthrene analogs, optimal parameters are λex = 255 nm and λem = 273 nm , achieving a linear detection range of 5.0–250.0 µg/mL and a limit of 3.88 ng/mL . Method validation includes comparing derivatives (e.g., 1,10-phenanthroline) with non-fluorescent analogs to confirm binding mechanisms .

Basic: What nomenclature conflicts exist for fused polyaromatic systems like this compound?

Answer:
IUPAC prioritizes names with maximal component integration. For example, dibenzo[c,g]phenanthrene is preferred over naphtho[2,1-c]phenanthrene to emphasize two attached benzene rings . Misnomers like "indenophenanthrene" should be avoided; numerical identifiers (e.g., [2,1-c]) must align with fusion positions in the parent structure .

Advanced: How do microbial uptake mechanisms influence biodegradation efficiency of this compound?

Answer:
Bacterial strains like Mycobacterium sp. RJGII-135 exhibit energy-dependent uptake with high affinity (apparent Kt = 26 nM) under induction by phenanthrene . Passive diffusion dominates in uninduced cells, but active transport increases degradation rates. Methodological validation involves isotopic labeling (e.g., [9-<sup>14</sup>C]phenanthrene) and inhibitors (cyanide/CCCP) to distinguish transport mechanisms . Contradictions in removal efficiency (e.g., 60% residual phenanthrene after 21 days) may arise from competing processes like adsorption or evaporation .

Advanced: How does conjugation modulation in poly(phenanthrene) derivatives enhance nonlinear optical (NLO) properties?

Answer:
Disubstituted poly(phenanthrene) achieves record hyperpolarizabilities by tuning torsion angles between phenanthrene units via solvent polarity adjustments. Hyper-Rayleigh scattering reveals that backbone planarization increases NLO response, with theoretical models linking conjugation length to βHRS values . Experimental protocols recommend using hyperpolarizable chromophores with controlled substituent effects (e.g., electron-donating groups) .

Advanced: What experimental designs quantify soil sorption dynamics of this compound?

Answer:
Batch sorption experiments with artificial root exudates (ARE) reveal linear isotherms (Kd = 15–45 L/kg) and reduced Koc under ARE exposure due to dissolved organic matter (DOM) competition . Key parameters:

ParameterValue Range
DOM concentration10–100 mg C/L
ARE effect on Kd20–30% reduction

Soil type (e.g., loam vs. clay) and organic carbon content significantly influence results .

Advanced: How do contradictory biodegradation data arise in studies of phenanthrene-contaminated systems?

Answer:
Discrepancies stem from:

  • Methodological variability : Use of Design Expert 7.0 vs. one-way ANOVA for statistical modeling .
  • Bioaugmentation vs. natural attenuation : Earthworm-assisted vermiremediation increases removal by 15–20% compared to bacterial monocultures .
  • Substrate bioavailability : Adsorption to soil organic matter reduces aqueous-phase availability, complicating kinetic models .

Advanced: What advanced analytical tools map functional gene responses to this compound exposure?

Answer:
GeoChip 2.0 functional microarrays detect PAH-RHDα (polycyclic aromatic hydrocarbon ring-hydroxylating dioxygenase) genes in contaminated soils . Key steps:

DNA amplification : TempliPhi kit for whole-community DNA.

Hybridization : Cy5-labeled probes for PAH degradation pathways.

Data normalization : Signal intensity ratios (treatment vs. control) identify enriched microbial populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.